PROTAC MDM2 Degrader-3 was developed through collaborative efforts in medicinal chemistry and pharmacology, focusing on enhancing the efficacy of cancer treatments by selectively degrading proteins that contribute to tumorigenesis. It belongs to the class of small-molecule PROTACs, which are engineered to facilitate the ubiquitination and subsequent degradation of specific target proteins via the ubiquitin-proteasome system.
The synthesis of PROTAC MDM2 Degrader-3 typically involves several key steps:
The molecular structure of PROTAC MDM2 Degrader-3 can be characterized by its bifunctional nature, comprising:
The precise molecular formula and structural data can vary based on specific modifications made during synthesis but generally maintain a core structure that allows for effective binding to both targets.
PROTAC MDM2 Degrader-3 operates through several critical chemical reactions:
These reactions highlight the dual-action mechanism that distinguishes PROTACs from traditional small-molecule inhibitors.
The mechanism of action for PROTAC MDM2 Degrader-3 involves:
This process not only diminishes MDM2 levels but also restores p53 activity, which is crucial for inducing apoptosis in cancer cells.
PROTAC MDM2 Degrader-3 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as a therapeutic agent.
PROTAC MDM2 Degrader-3 has significant potential applications in cancer therapeutics:
The development of PROTACs like this compound represents a promising frontier in targeted cancer therapies, offering new avenues for overcoming drug resistance and improving patient outcomes.
Mouse double minute 2 (MDM2) is an E3 ubiquitin ligase overexpressed in numerous human cancers—particularly soft-tissue sarcomas—where it drives tumorigenesis by targeting the tumor suppressor p53 for proteasomal degradation [2] [4]. The MDM2-p53 interaction forms a critical auto-regulatory feedback loop: while MDM2 ubiquitinates p53 to promote its degradation, p53 transcriptionally upregulates MDM2 expression [3] [8]. This dynamic creates therapeutic vulnerability in cancers retaining wild-type p53. MDM2 inactivates p53 through three primary mechanisms:
Table 1: MDM2 Inhibition Strategies and Limitations
Approach | Mechanism | Limitations |
---|---|---|
Small-molecule inhibitors (e.g., Nutlin-3) | Disrupt MDM2-p53 binding | Transient p53 stabilization; MDM2 rebound post-clearance |
PROTAC degraders | Degrade MDM2 via UPS | Sustained p53 activation; avoids compensatory MDM2 accumulation |
PROTAC (PROteolysis TArgeting Chimera) technology represents a paradigm shift from occupancy-driven pharmacology to event-driven protein degradation. First-generation PROTACs (2001–2008) utilized peptide-based E3 ligase ligands (e.g., targeting SCFβ-TRCP), suffering from poor cell permeability and phosphatase susceptibility [3]. The field advanced with heterobifunctional degraders incorporating small-molecule E3 ligands like thalidomide analogs (for CRBN) or VHL inhibitors [4] [8]. These molecules typically consist of:
Unexpectedly, some MDM2-targeting PROTACs (e.g., WB214) function as molecular glues rather than classical heterobifunctional degraders. These induce neomorphic interactions between CRBN and MDM2, leading to coincident degradation of MDM2 and its substrate p53—contrasting with earlier PROTACs like WB156 that selectively degrade MDM2 to activate p53 [8].
Table 2: Generations of PROTAC Technology
Generation | E3 Ligand Type | Example Degraders | Key Advances |
---|---|---|---|
First (2001–2008) | Peptide-based | PROTAC-1 (MetAP-2) | Proof-of-concept; limited cellular uptake |
Second (2008–present) | Small-molecule (CRBN/VHL) | WB156, WB214 | Enhanced permeability; diverse targets |
MDM2-based | MDM2 inhibitors | PROTAC MDM2 Degrader-3 | Dual-action: target degradation + p53 release |
Traditional MDM2 inhibitors (e.g., RG7388, AMG-232) transiently disrupt MDM2-p53 binding but face intrinsic limitations: rapid in vivo clearance triggers p53 degradation by accumulated MDM2, restricting therapeutic efficacy to a narrow time window [2] [4]. PROTAC MDM2 Degrader-3 (CAS: 2249750-23-8) overcomes this by employing a bifunctional design:
This architecture enables dual mechanisms:
Table 3: MDM2-Based PROTACs in Development
PROTAC Name | E3 Ligand | Target Protein | Status |
---|---|---|---|
PROTAC MDM2 Degrader-3 | MDM2 ligand | MDM2 (self-degradation) | Preclinical |
A1874 | RG7388 | BRD4 | Research phase |
— | Nutlin-3 | PARP1 | Research phase |
— | RG7388 | EGFR | Research phase |
Structurally, PROTAC MDM2 Degrader-3 (C72H78Cl4N8O15, MW: 1437.25) features a chloro-substituted biphenyl group for MDM2 binding, tethered via a flexible PEG linker to the E3-recruiting module [1] [5] [7]. Its solubility profile (10 mg/mL in DMSO) facilitates in vitro evaluation in cancer models harboring wild-type p53 [5].
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